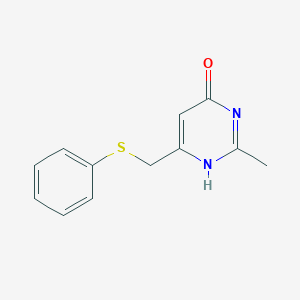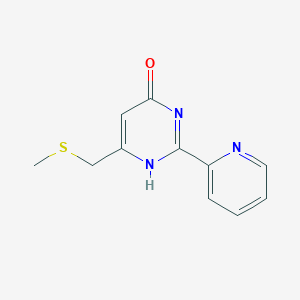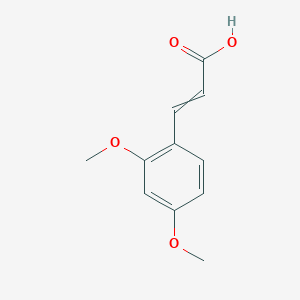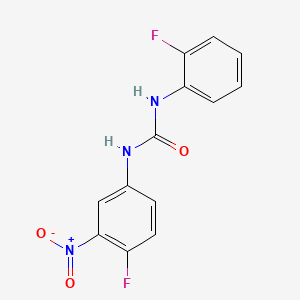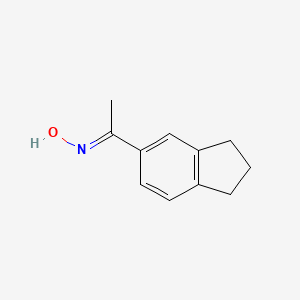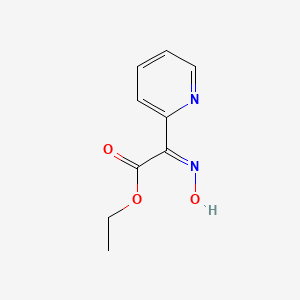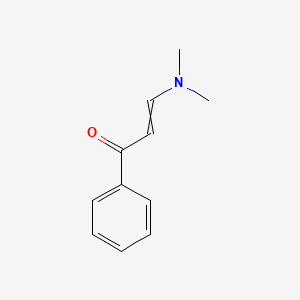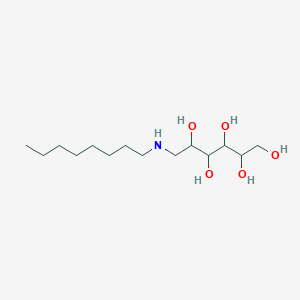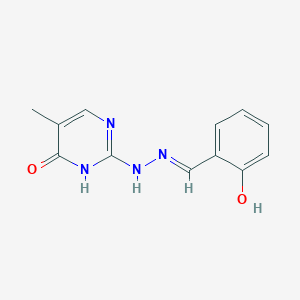![molecular formula C14H12N4O B7772644 2-[(1H-Benzoimidazol-2-yl)-hydrazonomethyl]-phenol](/img/structure/B7772644.png)
2-[(1H-Benzoimidazol-2-yl)-hydrazonomethyl]-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1H-Benzoimidazol-2-yl)-hydrazonomethyl]-phenol is an organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties
Preparation Methods
The synthesis of 2-[(1H-Benzoimidazol-2-yl)-hydrazonomethyl]-phenol typically involves the condensation of ortho-phenylenediamine with aldehydes under specific reaction conditions. One common method includes the use of sodium metabisulphite as an oxidation agent in a solvent mixture under mild conditions . The reaction can be carried out at room temperature or under reflux, depending on the desired yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and cost-effectiveness.
Chemical Reactions Analysis
2-[(1H-Benzoimidazol-2-yl)-hydrazonomethyl]-phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazonomethyl group can be replaced by other nucleophiles.
Condensation: It can participate in condensation reactions with other aldehydes or ketones to form more complex structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(1H-Benzoimidazol-2-yl)-hydrazonomethyl]-phenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1H-Benzoimidazol-2-yl)-hydrazonomethyl]-phenol involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been shown to inhibit the activity of epidermal growth factor receptor tyrosine kinase, which plays a crucial role in cell signaling pathways related to cell growth and survival . This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis.
Comparison with Similar Compounds
2-[(1H-Benzoimidazol-2-yl)-hydrazonomethyl]-phenol can be compared with other benzimidazole derivatives, such as:
2-(1H-Benzoimidazol-2-yl)-ethylamine: Known for its antimicrobial properties.
2-(1H-Benzoimidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)propanenitrile: Investigated for its anticancer potential.
2-(1H-Imidazol-2-yl)benzoic acid: Used in various chemical synthesis applications.
The uniqueness of this compound lies in its specific hydrazonomethyl group, which imparts distinct chemical and biological properties, making it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(E)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c19-13-8-4-1-5-10(13)9-15-18-14-16-11-6-2-3-7-12(11)17-14/h1-9,19H,(H2,16,17,18)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQGQBOSKSVEIB-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NC3=CC=CC=C3N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=NC3=CC=CC=C3N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
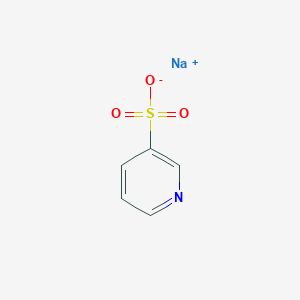

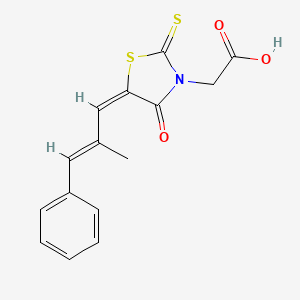
![1,9-dihydropyrimido[4,5-b]indol-4-one](/img/structure/B7772604.png)
